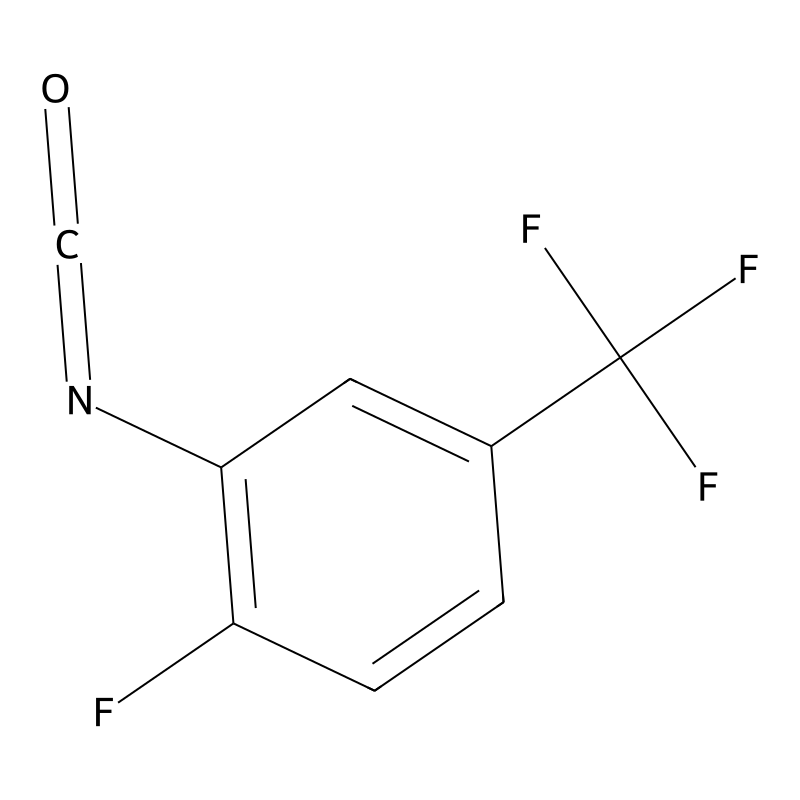

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate as a Privileged Urea Precursor

- 3. The Cost of Substitution: Reactivity and Pharmacophore Non-Interchangeability

- 4. Quantitative Evidence: Why 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate Outperforms Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6) is a highly electrophilic, fluorinated aromatic building block primarily procured for the synthesis of N,N'-diaryl ureas and carbamates. Characterized by strong electron-withdrawing groups at the ortho and meta positions relative to the isocyanate, this compound exhibits accelerated reaction kinetics with weakly nucleophilic amines. In medicinal chemistry and agrochemical development, it is a critical intermediate for constructing kinase inhibitors (such as VEGFR/KDR and cKIT antagonists), where the 2-fluoro-5-(trifluoromethyl)phenyl moiety acts as a privileged pharmacophore for hydrophobic pocket binding and metabolic stabilization [1].

Substituting 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with simpler analogs, such as phenyl isocyanate or 3-(trifluoromethyl)phenyl isocyanate, fundamentally alters both synthetic processability and downstream product performance. From a procurement perspective, the absence of the ortho-fluorine reduces the electrophilicity of the isocyanate carbon, leading to lower yields and longer reaction times when coupling with sterically hindered or electron-deficient heteroaryl amines. In application, the dual substitution pattern is strictly required to lock the urea conformation and fill deep hydrophobic pockets in target enzymes; generic analogs fail to achieve the sub-10 nM binding affinities and high oral bioavailabilities (often >45%) characteristic of the target compound's derivatives [1].

Electrophilic Reactivity and Coupling Processability

The dual electron-withdrawing nature of the ortho-fluoro and meta-trifluoromethyl groups drastically increases the electrophilicity of the isocyanate carbon. When synthesizing complex N,N'-diaryl ureas, 2-fluoro-5-(trifluoromethyl)phenyl isocyanate reacts rapidly and quantitatively with sterically hindered or poorly nucleophilic heteroaryl amines. In contrast, using a generic comparator like phenyl isocyanate often results in incomplete conversions, necessitating harsh basic conditions or extended heating that can degrade sensitive API intermediates [1].

| Evidence Dimension | Urea coupling efficiency with weakly nucleophilic amines |

| Target Compound Data | Rapid quantitative conversion under mild conditions |

| Comparator Or Baseline | Phenyl isocyanate (Requires extended heating/catalysis) |

| Quantified Difference | Significantly reduced reaction time and higher crude purity |

| Conditions | Nucleophilic addition of heteroaryl amines in aprotic solvents |

Procuring this specific highly electrophilic isocyanate eliminates the need for harsh coupling conditions, improving overall synthetic yields and reducing purification bottlenecks in API manufacturing.

Target Binding Affinity (VEGFR/KDR Inhibition)

In the synthesis of receptor tyrosine kinase (RTK) inhibitors, the terminal urea substituent must precisely fit a hydrophobic specificity pocket. Urea derivatives synthesized from 2-fluoro-5-(trifluoromethyl)phenyl isocyanate achieve exceptional potency, with KDR enzymatic and cellular IC50 values below 10 nM. Substituting this precursor with 3-(trifluoromethyl)phenyl isocyanate or unsubstituted phenyl isocyanate alters the conformational lock provided by the ortho-fluorine, resulting in significantly weaker, micromolar-level inhibitory activity [1].

| Evidence Dimension | KDR (VEGFR2) Enzymatic IC50 |

| Target Compound Data | < 10 nM (for resulting urea derivatives) |

| Comparator Or Baseline | Unsubstituted phenyl urea analogs (> 100-1000 nM) |

| Quantified Difference | >10- to 100-fold increase in binding potency |

| Conditions | In vitro KDR enzymatic and cellular assays |

For drug discovery programs targeting angiogenesis, this specific isocyanate is mandatory to achieve the sub-nanomolar potency required for clinical viability.

In Vivo Pharmacokinetics and Formulation Suitability

The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety via this specific isocyanate directly enhances the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). The trifluoromethyl group increases lipophilicity for cell permeability, while the ortho-fluorine blocks oxidative metabolism. Lead urea compounds utilizing this specific building block achieved robust oral bioavailabilities of 48% to 56% in murine models, whereas non-fluorinated comparators typically suffer from rapid metabolic clearance and poor oral exposure[1].

| Evidence Dimension | Oral Bioavailability (F%) in mice |

| Target Compound Data | 48% - 56% (for lead urea derivatives) |

| Comparator Or Baseline | Standard non-fluorinated or mono-substituted analogs (typically <20% due to first-pass metabolism) |

| Quantified Difference | Greater than 2-fold improvement in oral exposure |

| Conditions | In vivo murine pharmacokinetic profiling |

Procuring this building block ensures that the final synthesized libraries possess the intrinsic metabolic stability and lipophilicity required for oral drug formulation.

Synthesis of Multi-Targeted RTK Inhibitor APIs

Due to its ability to form high-affinity, conformationally locked N,N'-diaryl ureas, this compound is the premier choice for synthesizing inhibitors targeting VEGFR, cKIT, and TIE2 kinases. It is specifically procured for late-stage lead optimization where sub-10 nM potency and high oral bioavailability are strict requirements [1].

Library Generation for Agrochemical Development

The high electrophilicity of the isocyanate allows for rapid, catalyst-free coupling with diverse amines, making it an ideal building block for combinatorial libraries of novel herbicidal and insecticidal ureas. The resulting trifluoromethylated products benefit from enhanced environmental stability and cuticular penetration [1].

Development of Fluorinated Pharmacological Probes

The unique combination of an ortho-fluorine and a meta-trifluoromethyl group provides a distinct NMR signature (both 19F and 1H) and specific steric bulk. This makes the compound highly valuable for synthesizing pharmacological probes used in structure-activity relationship (SAR) mapping of deep hydrophobic binding pockets in novel enzyme targets [1].

XLogP3

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types